1-(3,4-Dimethylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-Dimethylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione is a complex compound that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core with a thiadiazole moiety and a dimethylphenyl substituent. Its molecular formula is C17H18N4O2S2, indicating the presence of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression. Inhibition of IDO can enhance immune responses against tumors, making these compounds potential candidates for cancer therapy .
Antimicrobial Activity
The thiadiazole component has been associated with significant antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against various bacterial strains, including multidrug-resistant pathogens. For instance, derivatives have shown enhanced efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa compared to standard antibiotics .
Antidiabetic Effects
Thiadiazole derivatives have been evaluated for their antidiabetic properties. Some studies suggest that they can inhibit key enzymes involved in glucose metabolism, thereby lowering blood sugar levels. This compound may exhibit similar effects due to the structural similarities with other active thiadiazole derivatives .
Anticonvulsant Properties
The anticonvulsant activity of pyrrolidine derivatives has been documented in several studies. The mechanism often involves modulation of neurotransmitter systems or ion channels. Compounds similar to this one have shown effectiveness in reducing seizure activity in animal models .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are critical in various physiological processes.
- Immune Modulation : By inhibiting IDO, the compound may enhance T-cell responses and alter the tumor microenvironment.
- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress markers, providing neuroprotective effects.
Case Studies and Research Findings
Properties
Molecular Formula |
C17H18N4O2S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H18N4O2S2/c1-4-7-18-16-19-20-17(25-16)24-13-9-14(22)21(15(13)23)12-6-5-10(2)11(3)8-12/h4-6,8,13H,1,7,9H2,2-3H3,(H,18,19) |
InChI Key |
JCWCSVJRFFCSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)NCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.